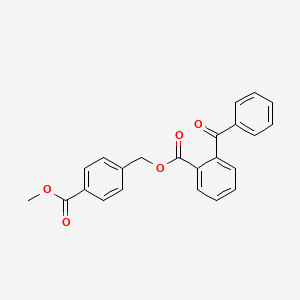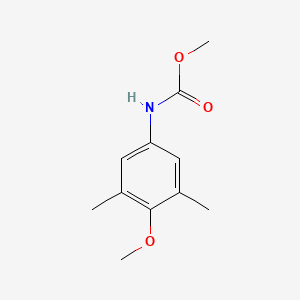![molecular formula C24H23BrN2O3 B3546149 2-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3546149.png)
2-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide
Overview
Description
2-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 2-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. It also inhibits the activity of cyclin-dependent kinase, which is involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. It also inhibits angiogenesis, which is the process of the formation of new blood vessels that supply nutrients to cancer cells. Moreover, this compound has anti-inflammatory properties and has been found to reduce inflammation in various animal models.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide in lab experiments is its high potency. It has been found to be effective at low concentrations, making it an ideal compound for in vitro studies. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the research of 2-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide. One of the significant areas of research is the development of new analogs of this compound that can be more effective in inhibiting cancer cell growth. Another area of research is the study of the potential use of this compound in combination with other chemotherapeutic agents to enhance their efficacy. Finally, the development of new drug delivery systems for this compound that can improve its solubility and bioavailability is also an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential in various scientific research applications. Its high potency and ability to inhibit cancer cell growth make it an ideal compound for cancer research. However, further research is needed to explore its full potential and develop new analogs and drug delivery systems.
Scientific Research Applications
2-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to be effective in the treatment of breast cancer and colorectal cancer.
properties
IUPAC Name |
2-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O3/c1-17-11-12-21(20(25)15-17)27-23(28)16-30-22-10-6-5-9-19(22)24(29)26-14-13-18-7-3-2-4-8-18/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESYOAJFCHDXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-9H-fluorene-2-sulfonamide](/img/structure/B3546068.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B3546073.png)







![2-[4-(3-iodobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B3546144.png)
![N-(4-bromophenyl)-5-chloro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546145.png)

![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3546150.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3546173.png)